1-(Phenylsulfonyl)cyclopropan-1-ol
CAS No.: 1006613-82-6
Cat. No.: VC7831703
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006613-82-6 |
|---|---|
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)cyclopropan-1-ol |
| Standard InChI | InChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
| Standard InChI Key | FXNCQNXYJIXOGQ-UHFFFAOYSA-N |
| SMILES | C1CC1(O)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC1(O)S(=O)(=O)C2=CC=CC=C2 |
Introduction
1-(Phenylsulfonyl)cyclopropan-1-ol is a versatile organic compound classified under the category of sulfonyl-containing cyclopropanols. Its systematic name reflects its structural components, emphasizing the cyclopropane and sulfonyl functionalities. This compound is widely used in synthetic organic chemistry due to its unique properties and reactivity.
Synthesis Methods
The synthesis of 1-(Phenylsulfonyl)cyclopropan-1-ol can be achieved through several methods, highlighting its importance in organic chemistry. These methods typically involve the formation of the cyclopropane ring followed by the introduction of the phenylsulfonyl group.
Chemical Reactions and Applications
1-(Phenylsulfonyl)cyclopropan-1-ol is involved in various chemical reactions, including oxidation, where the hydroxyl group can be oxidized to form ketones or aldehydes. This versatility makes it a valuable intermediate in synthetic organic chemistry.
Applications
-
Synthetic Intermediate: Used in the synthesis of complex organic molecules due to its reactive functional groups.
-
Research Tool: Employed in studies to explore new synthetic pathways and chemical transformations.
Characterization and Storage
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of 1-(Phenylsulfonyl)cyclopropan-1-ol. The compound requires careful storage under inert gas conditions at low temperatures to maintain stability.
Storage Conditions
-
Temperature: Low temperatures, ideally below 0 °C.
-
Atmosphere: Inert gas environment to prevent degradation.
-
Solubility: Requires appropriate solvents for dissolution; heating and ultrasonic treatment may enhance solubility.
Biological and Chemical Significance
While specific biological activities of 1-(Phenylsulfonyl)cyclopropan-1-ol are not widely documented, its role as a synthetic intermediate is crucial in the development of biologically active compounds. The cyclopropane ring structure is known for its unique electronic properties, making derivatives of this class interesting for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume